para-Bromo Substituent Enables Unique Cross-Coupling Reactivity
The primary differentiator for 4-(4-Bromophenoxy)piperidine is its para-bromo substituent, which serves as a handle for transition metal-catalyzed cross-coupling reactions . In a direct comparison with the non-brominated analog 4-phenoxypiperidine (CAS: 6274-57-9), the target compound provides a site for selective palladium-catalyzed C-C bond formation via Suzuki-Miyaura or Buchwald-Hartwig reactions. 4-Phenoxypiperidine lacks this reactive halogen, preventing its direct use in such transformations without additional, often low-yielding, functionalization steps. While exact reaction yield data comparing these specific substrates is not disclosed in primary literature, the presence of the bromine atom quantifiably changes the compound's utility. For instance, the compound's BOC-protected derivative, 1-BOC-4-(4-bromophenoxy)piperidine, is a direct product of its reaction with (BOC)2O, a standard amine protection step that proceeds with a typical yield of >80% for this substrate class .
| Evidence Dimension | Synthetic Versatility / Functional Group Utility |
|---|---|
| Target Compound Data | Contains a para-bromo substituent, enabling participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Comparator Or Baseline | 4-Phenoxypiperidine (CAS: 6274-57-9): Lacks halogen; cannot undergo cross-coupling at this position. |
| Quantified Difference | Qualitative difference in available reaction pathways. |
| Conditions | Theoretical reaction potential based on organic chemistry principles and documented utility of aryl bromides. |
Why This Matters
This single synthetic handle makes the compound indispensable for generating diverse chemical libraries, a capability not available with the non-brominated analog.
